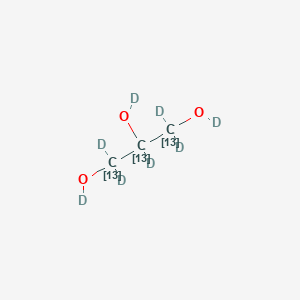

Glycerol-13C3,d8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C3H8O3 |

|---|---|

Peso molecular |

103.121 g/mol |

Nombre IUPAC |

1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxy(1,2,3-13C3)propane |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1D2,2+1D2,3+1D,4D,5D,6D |

Clave InChI |

PEDCQBHIVMGVHV-VZPRFYQOSA-N |

SMILES isomérico |

[2H][13C]([2H])([13C]([2H])([13C]([2H])([2H])O[2H])O[2H])O[2H] |

SMILES canónico |

C(C(CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Glycerol-13C3,d8: A Technical Guide for Metabolic Research

November 28, 2025

Abstract

This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable isotope-labeled compound pivotal for in-depth metabolic research. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, and its significant applications in metabolic flux analysis, particularly in studying gluconeogenesis and the pentose phosphate pathway. This document includes meticulously structured data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.

Introduction

This compound is a deuterated and 13C labeled form of glycerol, where all three carbon atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d8).[1][2][3] This extensive labeling makes it an invaluable tracer in metabolic studies, allowing researchers to track the fate of the glycerol backbone through various biochemical pathways with high precision using mass spectrometry and NMR spectroscopy.[1] Its primary applications lie in metabolic flux analysis (MFA), where it is used to quantify the rates of metabolic reactions, and as an internal standard for the accurate quantification of glycerol and other metabolites in biological samples.[1]

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of glycerol. Its physical and chemical properties are summarized in the table below. The high isotopic purity of both 13C and deuterium ensures minimal interference from naturally abundant isotopes, leading to more accurate and sensitive detection in tracer studies.

| Property | Value | Reference |

| Chemical Formula | (DO¹³CD₂)₂¹³CDOD | |

| Molecular Weight | 103.12 g/mol | |

| Synonyms | Glycerin-13C3,d8, 1,2,3-Propanetriol-13C3,d8 | |

| Isotopic Purity (¹³C) | 99 atom % | |

| Isotopic Purity (D) | 98 atom % | |

| Boiling Point | 182 °C | |

| Melting Point | 20 °C | |

| Density | 1.409 g/mL at 25 °C | |

| Appearance | Neat (liquid) | |

| Storage Temperature | Room temperature, away from light and moisture. | |

| Unlabeled CAS Number | 56-81-5 | |

| Labeled CAS Number | 1215679-18-7 |

Applications in Metabolic Research

This compound is a versatile tool in metabolic research with two primary applications:

-

Metabolic Tracer: Its most significant use is as a tracer to elucidate the dynamics of metabolic pathways. By introducing this compound into a biological system (in vivo or in vitro), researchers can track the incorporation of the labeled carbon and deuterium atoms into downstream metabolites. This provides quantitative insights into the activity of pathways such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Internal Standard: Due to its chemical similarity to endogenous glycerol and its distinct mass, this compound serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with unlabeled glycerol but is detected at a different mass-to-charge ratio, allowing for accurate correction of variations in sample preparation and instrument response.

Experimental Protocols

The following sections provide detailed methodologies for a typical stable isotope tracing experiment using this compound, from administration to analysis by GC-MS and NMR.

Experimental Workflow

A typical stable isotope tracing experiment involves the administration of the labeled substrate, collection of biological samples at various time points, extraction of metabolites, and subsequent analysis to determine isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of glycerol and other polar metabolites, a derivatization step is required to increase their volatility.

4.2.1. Plasma Metabolite Extraction

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To a 100 µL plasma sample, add 800 µL of a cold (-20°C) 8:1 methanol:water solution.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard if this compound is the tracer being analyzed. If this compound is used as the internal standard, spike it into the samples containing the unlabeled glycerol.

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to complete dryness using a speed vacuum concentrator.

4.2.2. Derivatization (Silylation)

-

Methoxyamination: To the dried metabolite extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at room temperature overnight (approximately 16 hours) with gentle shaking. This step protects aldehyde and ketone groups.

-

Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.

-

Incubation: Incubate the mixture at 80°C for 1.5 to 2 hours with occasional vortexing. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

4.2.3. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of silylated glycerol. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or similar |

| Mass Spectrometer | Agilent 5977B or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min. Ramp to 290°C at 5°C/min. Hold at 290°C for 1 min. |

| Transfer Line Temp | 290°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the positional labeling of metabolites, which is crucial for distinguishing between different metabolic pathways.

4.3.1. Tissue Metabolite Extraction

-

Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent Addition: Add a cold (-20°C) methanol:chloroform:water (2:1:0.8, v/v/v) solution to the powdered tissue.

-

Homogenization: Further homogenize the mixture using a tissue homogenizer.

-

Phase Separation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous (polar metabolites), a lower organic (lipids), and a solid pellet (proteins and nucleic acids) phase.

-

Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

-

Drying: Lyophilize the aqueous extract to dryness.

4.3.2. NMR Sample Preparation

-

Resuspension: Reconstitute the dried polar metabolite extract in a suitable volume (e.g., 600 µL) of a D₂O-based NMR buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Sample Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.

4.3.3. 13C NMR Acquisition Parameters

The following are typical parameters for a 1D ¹H-decoupled ¹³C NMR experiment.

| Parameter | Setting |

| Spectrometer | Bruker Avance III 600 MHz or similar |

| Probe | 5 mm CryoProbe or broadband probe |

| Pulse Program | zgdc30 (or similar with proton decoupling) |

| Acquisition Time (AQ) | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 2.0 - 5.0 s |

| Number of Scans (NS) | 4096 - 16384 (depending on sample concentration) |

| Spectral Width (SW) | 200 - 250 ppm |

| Temperature | 298 K |

Metabolic Pathway Analysis

This compound is particularly useful for tracing the flow of carbon through central metabolic pathways.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Glycerol is a key substrate for gluconeogenesis. When this compound is metabolized, the ¹³C atoms are incorporated into glucose.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a metabolic pathway parallel to glycolysis. It generates NADPH and pentoses (five-carbon sugars). The ¹³C atoms from this compound, after being incorporated into Glucose-6-phosphate, can enter the PPP.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism and drug development. Its high isotopic enrichment and chemical stability make it an ideal tracer for elucidating the complex dynamics of metabolic pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this compound in experimental designs, ultimately contributing to a deeper understanding of cellular metabolism in both health and disease.

References

- 1. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between the Pentose Phosphate Pathway and Gluconeogenesis from Glycerol in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Glycerol-13C3,d8: A Technical Guide for Researchers in Drug Development and Metabolic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its chemical and physical properties, applications in metabolic flux analysis, and protocols for its use as a metabolic tracer.

Core Properties of this compound

This compound is a non-radioactive, stable isotope-labeled version of glycerol. In this molecule, the three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and eight hydrogen atoms are replaced with the heavy isotope deuterium (²H or D). This dual labeling makes it a powerful tool for tracing metabolic pathways with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Labeled CAS Number | 1215679-18-7 | [1][2][3] |

| Unlabeled CAS Number | 56-81-5 | [1][4] |

| Molecular Formula | ¹³C₃D₈O₃ | |

| Labeled Molecular Weight | 103.12 g/mol | |

| Chemical Purity | ≥95% | |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (D) | ≥98 atom % | |

| Appearance | Neat (liquid) | |

| Density | 1.409 g/mL at 25 °C | |

| Boiling Point | 182 °C | |

| Melting Point | 20 °C | |

| Flash Point | 160 °C (closed cup) | |

| Storage Temperature | Room temperature, away from light and moisture |

Applications in Metabolic Research and Drug Development

This compound is a versatile tool with a wide range of applications in metabolic research, particularly in the fields of drug development and clinical diagnostics. Its primary uses include:

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, it allows researchers to quantitatively track the flow of carbon atoms through various metabolic pathways. This is crucial for understanding the metabolic state of cells and tissues under different physiological or pathological conditions.

-

Internal Standard for Mass Spectrometry: Due to its chemical identity with endogenous glycerol but distinct mass, it serves as an ideal internal standard for accurate and precise quantification of glycerol and its metabolites in biological samples.

-

Studying Gluconeogenesis and the Tricarboxylic Acid (TCA) Cycle: Glycerol is a key substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Labeled glycerol can be used to trace the carbon flow into glucose and intermediates of the TCA cycle.

-

Investigating the Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide synthesis. The labeling patterns in glucose derived from ¹³C-labeled glycerol can provide insights into the activity of the PPP.

-

Drug Development: By understanding how a drug candidate affects metabolic pathways, researchers can gain insights into its mechanism of action, efficacy, and potential side effects. Isotope-labeled compounds like this compound are instrumental in these pharmacokinetic and pharmacodynamic studies.

Experimental Workflow for Metabolic Tracer Studies

A typical metabolic tracer study using this compound involves several key steps, from the administration of the tracer to the analysis of labeled metabolites. The following workflow provides a general overview of the process.

Caption: A generalized workflow for metabolic tracer studies using this compound.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in metabolic research literature and serve as a guide for conducting tracer experiments with ¹³C-labeled glycerol.

In Vivo Human Studies for Gluconeogenesis and TCA Cycle Flux

This protocol is adapted from studies investigating hepatic glucose metabolism in humans.

1. Subject Preparation:

-

Subjects are typically studied after an overnight fast.

-

Baseline blood and urine samples are collected.

2. Tracer Administration:

-

A primed, constant infusion of [1,1,2,3,3-²H₅]-glycerol or a ¹³C-labeled variant is administered intravenously.

-

The priming dose is often about 15 times the infusion rate to quickly reach a steady state.

-

Alternatively, an oral load of [U-¹³C₃]glycerol can be given.

3. Biological Sampling:

-

Blood samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Urine samples may also be collected over the study period.

4. Sample Processing and Analysis:

-

Plasma is separated from blood samples.

-

Metabolites of interest (e.g., glucose, lactate, glycerol) are extracted from plasma.

-

For GC-MS analysis, metabolites are often derivatized to increase their volatility. A common derivatization for glycerol is the heptafluorobutyryl derivative.

-

The isotopic enrichment of the metabolites is determined by GC-MS or NMR.

In Vitro Cell Culture Studies for Metabolic Flux Analysis

This protocol is a general guide for using ¹³C-labeled glycerol in cell culture experiments.

1. Cell Culture Preparation:

-

Cells are grown to a semi-confluent state in standard culture medium.

-

The standard medium is then replaced with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₃]glycerol) for a defined period to achieve isotopic steady state (typically 24 hours).

2. Sample Collection:

-

Spent medium is collected to analyze extracellular fluxes (e.g., glucose consumption, lactate production).

-

Cells are harvested, and intracellular metabolites are extracted.

3. Metabolite Extraction and Analysis:

-

Metabolites are extracted from the cell pellets.

-

The isotopic labeling patterns of intracellular metabolites (e.g., amino acids, TCA cycle intermediates) are determined by GC-MS or LC-MS.

4. Data Analysis:

-

The mass isotopomer distributions of the measured metabolites are used to calculate metabolic flux ratios and absolute flux values using specialized software.

Key Metabolic Pathways Traced by Glycerol-13C3

The following diagrams illustrate the central metabolic pathways where ¹³C-labeled glycerol is used as a tracer.

Gluconeogenesis and Entry into the TCA Cycle

This pathway shows how the carbon backbone of glycerol is incorporated into glucose, either directly or after passing through the TCA cycle.

Caption: The metabolic pathways of Glycerol-13C3 into glucose.

Tracing the Pentose Phosphate Pathway

The labeling pattern of glucose derived from Glycerol-13C3 can reveal the activity of the pentose phosphate pathway.

Caption: Using Glycerol-13C3 to assess the activity of the Pentose Phosphate Pathway.

Conclusion

This compound is an indispensable tool for researchers and scientists in drug development and metabolic research. Its use as a stable isotope tracer provides detailed quantitative information on the flux through key metabolic pathways, including gluconeogenesis, the TCA cycle, and the pentose phosphate pathway. The methodologies outlined in this guide provide a framework for designing and conducting robust metabolic studies, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

- 1. bayes.wustl.edu [bayes.wustl.edu]

- 2. Metabolism of Glycerol, Glucose, and Lactate in the Citric Acid Cycle Prior to Incorporation into Hepatic Acylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol (¹³Câ, 99%; Dâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. ckisotopes.com [ckisotopes.com]

The Synthesis and Purification of Glycerol-13C3,d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerol-13C3,d8 is a stable isotope-labeled analog of glycerol, a fundamental molecule in numerous metabolic pathways. Its use as an internal standard and tracer in metabolic research, particularly in studies involving gluconeogenesis, lipid synthesis, and metabolic flux analysis, provides unparalleled insights into cellular biochemistry.[1] This technical guide provides an in-depth overview of the synthesis strategies and purification methodologies for this compound, designed to inform researchers and professionals in the fields of drug development and metabolic analysis.

Quantitative Data and Specifications

The successful application of this compound in quantitative studies relies on its high isotopic and chemical purity. The following table summarizes the key specifications of commercially available this compound.

| Parameter | Specification | Reference |

| Isotopic Purity | ||

| 13C Enrichment | 99 atom % | [2][3] |

| Deuterium (D) Enrichment | 98 atom % | |

| Chemical Purity | ≥95% - 99% (CP) | |

| Molecular Formula | (DO13CD2)213CDOD | |

| Molecular Weight | 103.12 g/mol | |

| CAS Number | 1215679-18-7 |

Conceptual Synthetic Pathway

While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic strategy can be conceptualized based on established principles of organic chemistry and isotopic labeling. A likely approach involves a multi-step synthesis starting from smaller, isotopically labeled precursors.

A potential, though simplified, conceptual workflow for the synthesis of this compound is outlined below. This process would begin with a fully 13C-labeled three-carbon starting material, which would then undergo deuteration.

Purification Methodologies

The purification of this compound from the reaction mixture is critical to achieving the high chemical purity required for analytical applications. The crude product will likely contain unreacted starting materials, reagents, and byproducts. A multi-step purification process is therefore necessary.

The following diagram illustrates a logical workflow for the purification of this compound.

Experimental Protocols for Purification

Below are detailed, generalized protocols for the key purification steps. These should be adapted and optimized based on the specific impurities present in the crude product.

1. Acidification and Neutralization

This initial step aims to neutralize any basic catalysts and convert soaps into free fatty acids, which can then be separated.

-

Protocol:

-

To the crude glycerol solution, slowly add a dilute acid (e.g., phosphoric acid) with stirring until the pH reaches approximately 4.0.

-

Allow the mixture to stand, promoting the separation of a fatty acid layer if present.

-

Separate the glycerol layer from the fatty acid layer.

-

Neutralize the glycerol fraction by the addition of a base (e.g., NaOH) until a neutral pH is achieved. The resulting inorganic salts will precipitate.

-

Filter the mixture to remove the precipitated salts.

-

2. Vacuum Distillation

Vacuum distillation is employed to separate glycerol from non-volatile impurities and any residual water.

-

Protocol:

-

Assemble a vacuum distillation apparatus.

-

Place the neutralized and filtered crude glycerol into the distillation flask.

-

Apply a vacuum and gradually heat the flask.

-

Collect the glycerol fraction that distills over at the appropriate temperature and pressure for glycerol. The boiling point of unlabeled glycerol is 182 °C at atmospheric pressure, but this will be lower under vacuum.

-

3. Ion Exchange Chromatography

Ion exchange chromatography is a highly effective method for removing residual ionic impurities.

-

Protocol:

-

Prepare a chromatography column with a suitable ion exchange resin (e.g., a strong cation H+ resin).

-

Dissolve the distilled glycerol in a suitable solvent if necessary, though it can often be applied neat.

-

Pass the glycerol sample through the column at a controlled flow rate.

-

Collect the eluent containing the purified glycerol.

-

Analyze the collected fractions for purity.

-

4. Final Purity Analysis

The final product should be rigorously analyzed to confirm its chemical and isotopic purity.

-

Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine chemical purity and confirm the mass of the labeled molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (13C and 2H NMR): To confirm the positions and extent of isotopic labeling.

-

Applications in Research and Development

This compound is a powerful tool in metabolic research and drug development. Its primary applications include:

-

Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways.

-

Lipidomics: As an internal standard for the quantification of glycerolipids.

-

Biomolecular NMR: In structural and dynamic studies of proteins and other biomolecules.

The high isotopic enrichment and chemical purity of this compound are essential for obtaining accurate and reproducible data in these sensitive applications. The synthesis and purification methods, while complex, are designed to meet these stringent requirements.

References

Unveiling the Purity of a Powerful Tracer: A Technical Guide to Glycerol-13C3,d8

For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of stable isotope-labeled compounds is paramount for the accuracy and reliability of metabolic research. This technical guide provides an in-depth analysis of the isotopic purity of Glycerol-13C3,d8, a dually labeled tracer widely employed in the study of critical metabolic pathways.

This compound, with its carbon backbone uniformly labeled with Carbon-13 and all non-exchangeable hydrogen atoms replaced with deuterium, serves as a powerful tool for tracing the metabolic fate of glycerol in complex biological systems. Its applications span the investigation of gluconeogenesis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and lipid synthesis. The accuracy of these studies hinges on a thorough understanding of the tracer's isotopic purity and the analytical methods used to determine it.

Quantitative Analysis of Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with specific enrichments for both Carbon-13 and Deuterium. The following tables summarize the quantitative data on isotopic purity from leading suppliers.

| Parameter | Specification | Source |

| Carbon-13 Enrichment | 99 atom % ¹³C | Sigma-Aldrich[1], Cambridge Isotope Laboratories, Inc.[2][3] |

| Deuterium Enrichment | 98 atom % D | Sigma-Aldrich[1], Cambridge Isotope Laboratories, Inc. |

| Chemical Purity | ≥95% | Cambridge Isotope Laboratories, Inc. |

A detailed analysis of the mass isotopologue distribution provides a more granular view of the isotopic purity. The following table is based on a representative Certificate of Analysis for a similar labeled glycerol product, Glycerol-¹³C₃.

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.12 |

| d1 | 0.04 |

| d2 | 3.38 |

| d3 | 96.47 |

| (Data adapted from a Certificate of Analysis for Glycerol-¹³C₃ from LGC Standards) |

This distribution is critical for mass spectrometry-based studies, as it allows for the correction of natural isotope abundance and the accurate determination of isotopic enrichment in metabolites.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment and positional labeling of ¹³C and ²H (deuterium).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mg/mL in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 125 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (to ensure full relaxation of the ¹³C nuclei).

-

Number of Scans: 128 or more, depending on the sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals corresponding to the ¹³C-labeled carbons. The ratio of the integral of the ¹³C signals to the total carbon signal (including any residual ¹²C) provides the ¹³C isotopic enrichment.

-

²H (Deuterium) NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as described for ¹³C NMR, using a solvent without deuterium signals in the region of interest.

-

Instrument Parameters:

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Pulse Sequence: A standard single-pulse ²H experiment.

-

Acquisition Parameters:

-

Spectral Width: 10-20 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64 or more.

-

-

-

Data Processing and Analysis:

-

Process the data similarly to the ¹³C NMR data.

-

The deuterium enrichment is determined by comparing the integral of the deuterium signals to an internal standard of known concentration and deuterium abundance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic enrichment of volatile compounds. For a polar molecule like glycerol, derivatization is necessary to increase its volatility.

GC-MS Protocol with Silylation:

-

Sample Preparation (Silylation):

-

Dry the this compound sample completely under a stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization to Tris-(trimethylsilyl)-glycerol.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-500) to identify the derivatized glycerol and its isotopologues. For quantitative analysis, Selected Ion Monitoring (SIM) of specific ions can be used.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the silylated this compound derivative.

-

Analyze the mass spectrum of this peak to determine the mass isotopomer distribution. The relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.) are used to calculate the isotopic enrichment, correcting for the natural abundance of isotopes in the derivatizing agent.

-

Metabolic Pathway Tracing with this compound

The dually labeled nature of this compound makes it an exceptional tracer for dissecting complex metabolic pathways. The ¹³C label allows for the tracking of the carbon skeleton, while the deuterium label can provide information on hydrogen exchange reactions and redox processes.

Glycerol Metabolism and Entry into Central Carbon Metabolism

Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis and gluconeogenesis.

Caption: Initial steps of Glycerol-¹³C₃,d₈ metabolism.

Tracing Gluconeogenesis and the Pentose Phosphate Pathway

DHAP-¹³C₃ can be used to synthesize glucose via gluconeogenesis. The labeling pattern in the resulting glucose molecule provides insights into the activity of the pentose phosphate pathway. For example, the PPP can alter the distribution of ¹³C labels between the upper and lower halves of the glucose molecule.

Caption: Tracing gluconeogenesis and the pentose phosphate pathway.

Tracing the Tricarboxylic Acid (TCA) Cycle

DHAP-¹³C₃ can also be converted to pyruvate-¹³C₃, which then enters the TCA cycle. The scrambling of the ¹³C labels within the TCA cycle intermediates can be analyzed to understand fluxes through different parts of the cycle.

Caption: Entry of Glycerol-¹³C₃,d₈ metabolites into the TCA cycle.

References

Technical Guide: Certificate of Analysis for Glycerol-13C3,d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quality control parameters and analytical methodologies for Glycerol-13C3,d8, a stable isotope-labeled compound crucial for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry.

Data Presentation: Summary of Quantitative Data

The following table summarizes the typical specifications for this compound, compiled from various supplier Certificates of Analysis. These values represent the critical quality attributes that ensure the identity, purity, and isotopic integrity of the compound.

| Parameter | Specification | Typical Value(s) | Analytical Method |

| Identity | |||

| Molecular Formula | ¹³C₃D₈O₃ | Confirmed | Mass Spectrometry, NMR |

| Molecular Weight | 103.12 g/mol | 103.12 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |

| Purity | |||

| Chemical Purity | ≥95% | 95% - 99% | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) |

| Isotopic Purity | |||

| Isotopic Enrichment (¹³C) | ≥99 atom % | 99 atom % | Mass Spectrometry, NMR |

| Isotopic Enrichment (D) | ≥98 atom % | 98 atom % | Mass Spectrometry, NMR |

| Mass Distribution | Conforms to structure | d0 = 0.12%, d1 = 0.04%, d2 = 3.38%, d3 = 96.47% (for ¹³C₃) | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are outlined below. These protocols are synthesized from established analytical practices for isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is employed to confirm the molecular structure and assess the chemical purity of this compound.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis:

-

Due to the extensive deuteration (d8), the proton spectrum is expected to show minimal residual signals. The absence of significant proton signals confirms the high degree of deuteration.

-

-

¹³C NMR Analysis:

-

The ¹³C spectrum is acquired to confirm the presence of the three carbon atoms and their connectivity.

-

The chemical shifts are compared to a reference standard of unlabeled glycerol.

-

Quantitative ¹³C NMR can be used to determine chemical purity by comparing the integral of the this compound signals to that of the internal standard.

-

-

Data Analysis: The spectra are processed and analyzed to confirm that the chemical shifts and coupling patterns are consistent with the structure of this compound. Purity is calculated based on the relative integrals of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a powerful technique for assessing the chemical purity and determining the isotopic enrichment of this compound.

Methodology:

-

Derivatization: To improve volatility and chromatographic performance, the glycerol molecule is often derivatized. A common method is silylation:

-

A dried sample of this compound is treated with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine).

-

The reaction mixture is heated (e.g., at 70°C for 20 minutes) to ensure complete derivatization to glycerol tris-TMS ether.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL.

-

Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities (e.g., initial temperature of 100°C, ramped to 250°C).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Mode: Full scan mode is used to identify all ions, and selected ion monitoring (SIM) can be used for targeted quantification of specific isotopologues.

-

-

Data Analysis:

-

Purity: The purity is determined by the area percentage of the main peak in the chromatogram.

-

Isotopic Enrichment: The mass spectrum of the derivatized this compound is analyzed to determine the relative abundance of the different isotopologues. The isotopic enrichment is calculated from the ion intensities of the labeled and unlabeled fragments.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Workflow for GC-MS analysis of this compound.

Stability and Storage of Glycerol-13C3,d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Glycerol-13C3,d8. It includes a summary of stability data, detailed experimental protocols for stability assessment, and visualizations of relevant metabolic pathways and experimental workflows.

Introduction

This compound is a stable, isotopically labeled form of glycerol that serves as a crucial tracer in metabolic research and as an internal standard in mass spectrometry-based applications. Its utility in studying metabolic flux, particularly in pathways such as gluconeogenesis, glycolysis, and the pentose phosphate pathway, makes understanding its stability and proper storage paramount to ensure data integrity and experimental reproducibility. This guide outlines the key considerations for maintaining the chemical and isotopic purity of this compound.

Stability and Storage Conditions

Based on information from various suppliers, this compound is a stable compound when stored under appropriate conditions. The primary recommendations are to store the neat compound at room temperature, protected from light and moisture.[1][2]

General Stability Profile

Neat glycerol is known to be chemically stable with a long shelf life, often lasting for many years if stored in a sealed container to prevent moisture absorption.[3][4] While specific long-term quantitative stability data for this compound is not extensively published, its stability is expected to be comparable to that of unlabeled glycerol. The carbon-13 and deuterium labels are stable isotopes and are not expected to undergo exchange under normal storage conditions.

Potential Degradation Pathways

The primary degradation pathways for glycerol under improper storage or handling conditions include:

-

Oxidation: Exposure to air and light, especially at elevated temperatures, can lead to the oxidation of glycerol.[5] This can result in the formation of various byproducts, including glyceraldehyde, dihydroxyacetone, and eventually acids such as glyceric acid.

-

Hygroscopicity: Glycerol is highly hygroscopic and will readily absorb moisture from the atmosphere. This can dilute the compound and potentially facilitate microbial growth if not stored in a tightly sealed container.

-

Thermal Decomposition: At high temperatures (above 200°C), glycerol can decompose to form acrolein, a toxic and irritant compound. However, this is not a concern under recommended storage conditions.

Quantitative Stability Data

The following table represents a typical stability testing schedule and acceptance criteria for a neat, isotopically labeled compound like this compound. The data presented here is illustrative and based on general stability principles for such compounds, as specific long-term stability studies for this compound are not publicly available.

Table 1: Illustrative Long-Term Stability Data for this compound Stored at 25°C / 60% RH

| Test Parameter | Acceptance Criteria | Time Point 0 | Time Point 12 Months | Time Point 24 Months |

| Appearance | Clear, colorless liquid | Conforms | Conforms | Conforms |

| Chemical Purity (by GC-FID) | ≥ 99.0% | 99.8% | 99.7% | 99.6% |

| Isotopic Purity (by MS) | ≥ 98% ¹³C, ≥ 98% D | 99.2% ¹³C, 98.5% D | 99.1% ¹³C, 98.4% D | 99.1% ¹³C, 98.5% D |

| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% | 0.2% | 0.3% |

| Related Substances (by GC-MS) | Individual impurity ≤ 0.1% | < 0.05% | < 0.05% | 0.06% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Determination of Chemical Purity by Gas Chromatography (GC)

-

Objective: To quantify the chemical purity of this compound and detect any degradation products.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Detector Temperature: 260°C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards from a certified reference standard of glycerol.

-

-

Procedure:

-

Inject 1 µL of each standard and sample solution into the GC.

-

Integrate the peak area of the glycerol peak.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve.

-

Protocol for Determination of Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To confirm the isotopic enrichment of ¹³C and deuterium in this compound.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions: As described in Protocol 4.1.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-150.

-

-

Procedure:

-

Inject a prepared sample of this compound into the GC-MS.

-

Acquire the mass spectrum of the glycerol peak.

-

Analyze the mass spectrum to determine the relative abundance of the molecular ion and its isotopologues to calculate the isotopic enrichment.

-

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Metabolic Fate of Glycerol-13C3

Caption: Simplified metabolic pathways traced by Glycerol-13C3.

References

A Technical Guide to Glycerol-13C3,d8 for Researchers and Drug Development Professionals

An In-depth Resource on the Applications and Methodologies of a Key Isotopic Tracer

Glycerol-13C3,d8, a stable isotope-labeled form of glycerol, serves as a critical tool in metabolic research and drug development. Its unique isotopic composition, with three carbon-13 atoms and eight deuterium atoms, makes it an ideal tracer for studying various biochemical pathways and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols for its use in mass spectrometry and nuclear magnetic resonance spectroscopy.

Commercial Availability

A number of reputable suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to aid in the selection of the most suitable product for your experimental needs.

| Supplier | Catalog Number | Isotopic Purity (13C) | Isotopic Purity (D) | Chemical Purity | Format |

| Cambridge Isotope Laboratories, Inc. | CDLM-7745-PK | 99% | 98% | 95% | Neat |

| Sigma-Aldrich | 669024 | 99 atom % | 98 atom % | 99% (CP) | Liquid |

| MedChemExpress | HY-B1659S | Not specified | Not specified | Not specified | Neat |

| Eurisotop | CDLM-7745-0.5 | 99% | 98% | 95% | Neat |

Core Applications in Research and Development

This compound is primarily utilized in two main areas of research: as a tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

-

Metabolic Flux Analysis (MFA): As a tracer, this compound allows researchers to follow the metabolic fate of the glycerol backbone through various pathways, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1][2] By measuring the incorporation of 13C into downstream metabolites, researchers can quantify the rates of these pathways, providing insights into cellular metabolism in both healthy and diseased states.[3]

-

Quantitative Mass Spectrometry: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is an excellent internal standard for the quantification of glycerol and other related metabolites.[4] Its similar chemical and physical properties to the unlabeled analyte ensure comparable extraction and ionization efficiencies, while its distinct mass allows for accurate normalization of the signal, correcting for variations during sample preparation and analysis.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common research applications.

Protocol 1: Use of Glycerol-13C3 as an Internal Standard for LC-MS/MS Analysis of Glycerol in Urine

This protocol is adapted from a high-throughput screening method for glycerol in urine.[4]

1. Preparation of Internal Standard Stock Solution:

- Prepare a stock solution of Glycerol-13C3 in a mixture of acetonitrile and water (75:25, v/v) at a concentration of 0.625 mg/mL.

2. Sample Preparation:

- For each urine sample, dilute 200 µL of urine with 800 µL of the internal standard solution.

- Vortex the mixture thoroughly.

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- LC System: Agilent 1290 series or equivalent.

- Column: Hypersil Gold Amino column (150 x 2.1 mm, 3 µm) or equivalent.

- Column Temperature: 30°C.

- Mobile Phase and Gradient: Specifics should be optimized for the particular instrument and application, but a typical mobile phase for an amino column would involve a gradient of acetonitrile and an aqueous buffer.

- Mass Spectrometry Detection:

- Mass Spectrometer: Agilent G6490A Triple Quad LC-MS or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), polarity optimized for the chosen derivative.

- Multiple Reaction Monitoring (MRM) Transitions:

- Glycerol: m/z 151 → 59

- Glycerol-13C3: m/z 154 → 59

4. Data Analysis:

Quantify the amount of glycerol in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled glycerol and a constant concentration of the Glycerol-13C3 internal standard.

Caption: Experimental workflow for glycerol quantification using this compound as an internal standard. Protocol 2: General Workflow for a Tracer Study using this compound in Cell Culture

This protocol outlines a general approach for conducting a metabolic flux experiment in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Remove the standard medium and replace it with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and pathways being investigated and should be determined empirically.

- Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled glycerol.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis (GC-MS or LC-MS):

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).

- Reconstitute the dried (or derivatized) sample in a suitable solvent for injection into the GC-MS or LC-MS system.

- Analyze the samples using a mass spectrometer to determine the mass isotopomer distribution of downstream metabolites.

4. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of isotopes.

- Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic network model.

- Calculate the relative or absolute fluxes through the metabolic pathways of interest.

Visualization of Metabolic Pathways

The following diagram illustrates the entry of this compound into central carbon metabolism and its subsequent distribution into key metabolic pathways.

References

- 1. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Applications

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers have revolutionized the study of metabolism, providing an unprecedented window into the dynamic and intricate network of biochemical reactions that sustain life. By introducing non-radioactive, isotopically labeled molecules into biological systems, researchers can trace the fate of atoms through metabolic pathways, quantify fluxes, and gain critical insights into cellular physiology in both health and disease. This in-depth technical guide explores the core principles, experimental methodologies, and diverse applications of stable isotopes in metabolic research, with a particular focus on their utility in drug discovery and development.

Core Principles of Stable Isotope Tracing

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most abundant isotope of a particular element. This difference in neutron number results in a greater atomic mass but does not significantly alter the chemical properties of the atom.[1] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1]

The fundamental principle of stable isotope tracing lies in the ability to introduce a labeled substrate (e.g., ¹³C-glucose) into a biological system and monitor its incorporation into downstream metabolites.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled and unlabeled forms of these metabolites.[2] This allows for the elucidation of metabolic pathways, the quantification of the rate of metabolic reactions (fluxes), and the identification of metabolic reprogramming in various physiological and pathological states.[1]

Key Applications in Metabolic Research

The applications of stable isotopes in metabolism are vast and continue to expand. Some of the key areas of investigation include:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions within a network. By measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can computationally determine the flux through various pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).

-

Pathway Elucidation: Stable isotope tracing is instrumental in identifying and confirming metabolic pathways. By tracking the flow of labeled atoms, researchers can uncover novel biochemical routes and understand how different pathways are interconnected.

-

Drug Discovery and Development: Stable isotopes are invaluable tools in pharmacology. They are used to study drug metabolism, including absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Isotope labeling can also help in identifying drug targets and understanding the mechanism of action of therapeutic agents.

-

Clinical Diagnostics: Stable isotope-based breath tests are non-invasive diagnostic tools used to assess metabolic function. For example, the ¹³C-urea breath test is widely used for the diagnosis of Helicobacter pylori infection.

Mandatory Visualizations

Experimental Workflow: ¹³C Metabolic Flux Analysis (MFA)

Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.

Signaling Pathway: Central Carbon Metabolism

Caption: Simplified diagram of central carbon metabolism pathways.

Data Presentation: Quantitative Metabolic Fluxes

The following tables summarize quantitative data from stable isotope tracing studies, providing insights into metabolic alterations in different biological contexts.

Table 1: Relative Fluxes in Central Carbon Metabolism of Cancer Cells.

| Pathway/Reaction | Relative Flux (%) | Cell Line | Reference |

| Glycolysis (Glucose -> Pyruvate) | 100 | A549 (Lung Cancer) | |

| Pentose Phosphate Pathway (Oxidative) | 15-25 | A549 (Lung Cancer) | |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 30-40 | A549 (Lung Cancer) | |

| Pyruvate Carboxylase (Pyruvate -> Oxaloacetate) | 5-15 | A549 (Lung Cancer) | |

| Glutamine Anaplerosis (Glutamine -> α-KG) | 40-60 | HCT116 (Colon Cancer) | |

| Reductive Carboxylation (α-KG -> Citrate) | 5-10 | A549 (Lung Cancer) |

Note: Fluxes are normalized to the rate of glucose uptake.

Table 2: Isotopic Enrichment in Metabolites after ¹³C-Glucose Tracing.

| Metabolite | Isotopomer | Enrichment (%) | Time Point | Cell Line | Reference |

| Lactate | M+3 | 85 | 24h | MCF-7 (Breast Cancer) | |

| Citrate | M+2 | 60 | 24h | HCT116 (Colon Cancer) | |

| Glutamate | M+2 | 45 | 24h | HCT116 (Colon Cancer) | |

| Ribose-5-Phosphate | M+5 | 70 | 8h | A549 (Lung Cancer) | |

| Palmitate | M+2 (from Acetyl-CoA) | 30 | 48h | HepG2 (Liver Cancer) |

M+n denotes a metabolite with 'n' ¹³C atoms incorporated from the tracer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracing experiments. Below are outlines for key experimental protocols.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol provides a general framework for conducting ¹³C-MFA experiments in cultured mammalian cells.

1. Experimental Design:

- Tracer Selection: Choose a ¹³C-labeled substrate appropriate for the pathway of interest (e.g., [U-¹³C₆]-glucose for central carbon metabolism, [1,2-¹³C₂]-glucose for the pentose phosphate pathway).

- Culture Conditions: Define cell seeding density, media composition, and duration of labeling to achieve isotopic steady state.

2. Cell Culture and Labeling:

- Culture cells in a medium containing the ¹³C-labeled tracer for a sufficient period to achieve isotopic steady state (typically 24-48 hours).

- Include parallel cultures with unlabeled substrate as a control.

3. Metabolite Extraction:

- Rapidly quench metabolic activity by washing cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Analysis:

- Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

5. Data Analysis and Flux Estimation:

- Correct raw MS data for the natural abundance of ¹³C.

- Use a computational software package (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic network model and estimate the intracellular fluxes.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that uses metabolic labeling to compare protein abundance between different cell populations.

1. Media Preparation:

- Prepare two types of cell culture media: a "light" medium containing the natural (unlabeled) forms of essential amino acids (typically arginine and lysine) and a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

- Use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling:

- Culture two cell populations separately in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

3. Experimental Treatment:

- Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

4. Sample Preparation and Protein Digestion:

- Combine equal numbers of cells from the "light" and "heavy" populations.

- Lyse the cells and extract the proteins.

- Digest the protein mixture into peptides using an enzyme such as trypsin.

5. LC-MS/MS Analysis:

- Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 3: ¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive test is a gold standard for diagnosing H. pylori infection.

1. Patient Preparation:

- The patient must fast for at least one hour before the test.

- Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test.

2. Baseline Breath Sample Collection:

- The patient exhales into a collection bag to provide a baseline breath sample.

3. Ingestion of ¹³C-Urea:

- The patient ingests a solution containing a small amount of ¹³C-labeled urea.

4. Post-Dose Breath Sample Collection:

- After a specified time (typically 10-30 minutes), a second breath sample is collected in another bag.

5. Sample Analysis:

- The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared spectrometer or a mass spectrometer.

6. Interpretation of Results:

- If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia and ¹³CO₂.

- A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath sample compared to the baseline indicates a positive result for H. pylori infection.

This guide provides a foundational understanding of the application of stable isotopes in metabolism. The detailed protocols and quantitative data serve as a practical resource for researchers and scientists aiming to leverage these powerful techniques in their own investigations. As analytical technologies and computational tools continue to advance, the role of stable isotopes in unraveling the complexities of metabolism and driving therapeutic innovation is set to expand even further.

References

A Deep Dive into Metabolic Flux Analysis with 13C Tracers: A Technical Guide for Researchers

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing substrates labeled with stable isotopes, most commonly Carbon-13 (¹³C), researchers can trace the journey of these atoms through metabolic pathways. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of the cellular metabolic state, revealing how cells utilize nutrients and regulate their metabolic networks.[2] It has become an indispensable tool in various fields, including metabolic engineering, disease research, and drug development, offering insights into the metabolic reprogramming that underlies many pathological conditions.[2][3]

The core principle of ¹³C-MFA lies in the fact that different metabolic pathways result in distinct patterns of ¹³C incorporation into downstream metabolites.[2] By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.

There are two primary modes of ¹³C-MFA:

-

Stationary ¹³C-MFA: This approach assumes that the biological system is in both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the rates of reactions are constant over time, and the labeling of metabolites with ¹³C has reached equilibrium.

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method is applied when the system is in a metabolic steady state, but the isotopic labeling has not yet reached equilibrium. By analyzing the dynamics of ¹³C labeling over time, INST-MFA can provide additional information, such as the sizes of intracellular metabolite pools.

This guide will provide an in-depth overview of the principles, experimental protocols, and data analysis workflows integral to performing ¹³C-MFA, with a focus on its application in research and drug development.

The Experimental Workflow of ¹³C-MFA

The successful execution of a ¹³C-MFA experiment hinges on a meticulously planned and executed workflow, encompassing experimental design, cell culture and labeling, sample processing, analytical measurement, and data analysis.

Detailed Experimental Protocols

1. Cell Culture and Isotopic Labeling

The goal of this step is to achieve a metabolic pseudo-steady state before introducing the ¹³C-labeled substrate.

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or larger flasks) at a density that allows them to reach the desired confluency (typically 70-80%) during the exponential growth phase.

-

Use a defined culture medium to have precise control over the nutrient composition.

-

-

Preparation of ¹³C-Labeling Medium:

-

Prepare a custom medium where the primary carbon source (e.g., glucose, glutamine) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.

-

-

Isotopic Labeling:

-

When cells are in the mid-exponential growth phase, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS) or a base medium lacking the carbon source.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

The incubation time depends on the experimental goal. For steady-state MFA, cells are typically cultured for a duration that allows the intracellular metabolites to reach isotopic equilibrium (often 24 hours or longer, which can be determined empirically by monitoring the labeling of key downstream metabolites). For INST-MFA, samples are collected at multiple time points after the introduction of the tracer.

-

2. Metabolite Quenching and Extraction

This is a critical step to instantly halt all enzymatic reactions and preserve the in vivo metabolic state of the cells.

-

Quenching:

-

Rapidly aspirate the labeling medium.

-

Immediately add a pre-chilled quenching solution, such as 80% methanol kept at -80°C, to the culture vessel to cover the cell monolayer.

-

Incubate at -80°C for at least 15 minutes to ensure complete quenching and protein precipitation.

-

-

Extraction:

-

Scrape the cells in the cold quenching solution using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

To ensure complete extraction, a second extraction with a different solvent system (e.g., adding water and chloroform for phase separation) can be performed.

-

Centrifuge the lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

3. Sample Preparation for Mass Spectrometry

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a robust technique for analyzing thermally stable and volatile compounds. Many central carbon metabolites are not inherently volatile and require chemical derivatization.

-

Drying: Evaporate the metabolite extract to complete dryness, typically using a vacuum concentrator.

-

Derivatization: A two-step derivatization process is common:

-

Methoximation: This step protects carbonyl groups. Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate (e.g., at 30°C for 90 minutes).

-

Silylation: This step targets polar functional groups like hydroxyls, carboxyls, and amines. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., at 37°C for 30 minutes).

-

-

The derivatized sample is then ready for injection into the GC-MS system.

-

-

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is well-suited for analyzing a wide range of metabolites, including those that are thermally labile or less volatile, often without the need for derivatization.

-

Sample Reconstitution: After drying, reconstitute the metabolite extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: The separation of central carbon metabolites is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

-

Mobile Phases: A common mobile phase for HILIC consists of a gradient of acetonitrile (solvent B) and an aqueous buffer (solvent A), such as water with ammonium acetate and ammonium hydroxide.

-

Gradient Elution: A typical gradient starts with a high percentage of the organic solvent, which is gradually decreased to elute the polar metabolites.

-

-

Data Analysis and Interpretation

The data generated from the mass spectrometer, specifically the mass isotopomer distributions (MIDs) of various metabolites, are then used to estimate the intracellular fluxes.

1. Data Correction and Flux Estimation

The raw mass spectrometry data must first be corrected for the natural abundance of ¹³C and other heavy isotopes. The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are then fed into a computational model.

Software packages like INCA, Metran, and 13CFLUX2 are used to perform the flux estimation. These programs utilize mathematical frameworks, such as the Elementary Metabolite Units (EMU) approach, to efficiently simulate the propagation of ¹³C through the metabolic network for a given set of fluxes. The software then iteratively adjusts the flux values to minimize the difference between the simulated and experimentally measured MIDs until the best fit is achieved.

2. Statistical Validation

It is crucial to assess the quality of the flux map.

-

Goodness-of-Fit: The chi-square (χ²) statistical test is commonly used to determine if the model provides a statistically acceptable fit to the experimental data. A p-value greater than 0.05 generally indicates that there is no significant difference between the model's predictions and the measured data.

-

Confidence Intervals: Confidence intervals are calculated for each estimated flux to provide a measure of the precision of the estimate. Wider confidence intervals indicate greater uncertainty in the determined flux value.

Applications in Research and Drug Development: Unraveling Metabolic Reprogramming

¹³C-MFA is a powerful tool for understanding how signaling pathways and disease states rewire cellular metabolism. This is particularly relevant in cancer research and for elucidating the mechanism of action of drugs that target metabolic pathways.

Signaling Pathways and Metabolic Control

Many oncogenic signaling pathways directly regulate metabolic processes to support rapid cell growth and proliferation.

-

The PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth and proliferation. Activated Akt and mTORC1 stimulate glucose uptake and glycolysis, as well as the synthesis of lipids and nucleotides, to provide the necessary building blocks for cell growth.

-

The c-Myc Oncogene: c-Myc is a transcription factor that is frequently overexpressed in human cancers and acts as a master regulator of metabolism. It drives the expression of genes involved in glucose and glutamine metabolism, promoting both glycolysis and glutaminolysis to fuel the TCA cycle and provide precursors for biosynthesis.

Quantitative Data Presentation: c-Myc Driven Metabolic Reprogramming

¹³C-MFA has been instrumental in quantifying the metabolic shifts induced by c-Myc. A study using P493-6 B-cells, which allow for tunable expression of c-Myc, revealed significant metabolic reprogramming between low and high c-Myc states. The following table summarizes a subset of the determined metabolic fluxes, showcasing the quantitative power of ¹³C-MFA.

| Metabolic Flux | Low c-Myc Flux (relative units) | High c-Myc Flux (relative units) | Fold Change (High/Low) | Pathway |

| Glucose Uptake | 100.0 | 120.0 | 1.2 | Glycolysis |

| Lactate Secretion | 85.0 | 105.0 | 1.2 | Glycolysis |

| Pyruvate -> Acetyl-CoA (PDH) | 10.0 | 25.0 | 2.5 | TCA Cycle Entry |

| Citrate -> Isocitrate | 8.0 | 20.0 | 2.5 | TCA Cycle |

| α-KG -> Succinyl-CoA | 7.0 | 28.0 | 4.0 | TCA Cycle |

| Malate -> Pyruvate (Malic Enzyme) | 2.0 | 8.0 | 4.0 | Anaplerosis |

| Glutamine Uptake | 20.0 | 60.0 | 3.0 | Glutaminolysis |

| Glutamate -> α-KG | 18.0 | 55.0 | 3.1 | Glutaminolysis |

Data adapted from a study on c-Myc induced metabolic reprogramming. Fluxes are normalized to the glucose uptake rate in the low c-Myc state.

This data clearly illustrates that high c-Myc expression leads to a dramatic increase in the flux through the TCA cycle and glutaminolysis, far exceeding the modest increase in glucose uptake and lactate production. This highlights a shift towards mitochondrial oxidative metabolism to support the anabolic demands of the proliferative state.

Conclusion

¹³C-Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled quantitative insights into the workings of cellular metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of ¹³C-MFA is essential for elucidating disease mechanisms, identifying novel therapeutic targets, and characterizing the mode of action of metabolic drugs. By carefully designing and executing experiments and rigorously analyzing the resulting data, ¹³C-MFA can illuminate the complex metabolic reprogramming that drives cellular function and dysfunction.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Flux Analysis using Glycerol-13C3,d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating in vivo metabolic fluxes, providing a dynamic view of cellular metabolism that is critical for understanding disease states and developing novel therapeutics. Glycerol, a key intermediate in energy metabolism, serves as a precursor for gluconeogenesis, glyceroneogenesis, and can enter the tricarboxylic acid (TCA) cycle. The use of isotopically labeled glycerol, such as Glycerol-13C3,d8, allows for the precise tracing of these metabolic pathways. This doubly labeled tracer, with three carbon-13 atoms and eight deuterium atoms, offers distinct advantages for mass spectrometry-based analysis by providing a significant mass shift, thereby minimizing background interference and enhancing detection sensitivity.

These application notes provide a comprehensive overview of the use of this compound for in vivo metabolic flux analysis, with a focus on experimental design, sample analysis, and data interpretation for studying key metabolic pathways including gluconeogenesis, the pentose phosphate pathway (PPP), and the TCA cycle.

Key Applications

The administration of this compound can be utilized to quantify fluxes through several critical metabolic pathways:

-

Gluconeogenesis: By tracking the incorporation of 13C and deuterium into glucose, the rate of new glucose synthesis from glycerol can be determined. This is particularly relevant in the study of diabetes, metabolic syndrome, and other conditions characterized by dysregulated glucose homeostasis.

-

Pentose Phosphate Pathway (PPP): The labeling patterns in glucose and other metabolites can reveal the activity of the PPP, a crucial pathway for producing NADPH for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.[1]

-

TCA Cycle Activity: The entry of labeled glycerol into the TCA cycle can be monitored by analyzing the isotopic enrichment of TCA cycle intermediates and related amino acids. This provides insights into mitochondrial function and anaplerotic fluxes.[1]

-

Glycerolipid Synthesis: The incorporation of the intact glycerol backbone into triglycerides and other complex lipids can be traced, offering a measure of lipogenesis.

Experimental Protocols

The following protocols are generalized from studies using 13C-labeled glycerol and can be adapted for this compound. The precise dosages and timelines may need to be optimized depending on the specific research question and animal model.

Protocol 1: Oral Administration of this compound in Humans for Measuring Hepatic Metabolism

This protocol is adapted from studies investigating hepatic glucose and triglyceride synthesis.[1][2]

1. Subject Preparation:

- Subjects should fast overnight (for at least 12 hours) prior to the study.

- A baseline blood sample is collected.

2. Tracer Administration:

- A solution of this compound in a palatable, non-caloric beverage is administered orally. A typical dose might be 0.1 g/kg body weight.

3. Blood Sampling: